1-(2,5-difluoro-phenyl)-1H-pyrazol 1-(2,5-difluoro-phenyl)-1H-pyrazol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13968737
InChI: InChI=1S/C9H6F2N2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H
SMILES:
Molecular Formula: C9H6F2N2
Molecular Weight: 180.15 g/mol

1-(2,5-difluoro-phenyl)-1H-pyrazol

CAS No.:

Cat. No.: VC13968737

Molecular Formula: C9H6F2N2

Molecular Weight: 180.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-difluoro-phenyl)-1H-pyrazol -

Specification

Molecular Formula C9H6F2N2
Molecular Weight 180.15 g/mol
IUPAC Name 1-(2,5-difluorophenyl)pyrazole
Standard InChI InChI=1S/C9H6F2N2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H
Standard InChI Key JMPDIYTVGYUZRF-UHFFFAOYSA-N
Canonical SMILES C1=CN(N=C1)C2=C(C=CC(=C2)F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—linked to a 2,5-difluorophenyl group. The fluorine atoms at the 2- and 5-positions of the phenyl ring introduce electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:

PropertyValueSource
Molecular formulaC9H6F2N2
Molecular weight180.15 g/mol
IUPAC name1-(2,5-difluorophenyl)-1H-pyrazole
CAS registry number59438251

The planar pyrazole ring and ortho/para fluorine substituents create a steric and electronic profile conducive to π-π stacking and hydrogen bonding, properties critical for biological interactions .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 1-arylpyrazoles commonly involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For 1-(2,5-difluorophenyl)-1H-pyrazole, a plausible route employs 2,5-difluorophenylhydrazine and a 1,3-diketone under acidic conditions :

2,5-Difluorophenylhydrazine+RC(O)CH₂C(O)R’H⁺1-(2,5-Difluorophenyl)-1H-pyrazole+H₂O\text{2,5-Difluorophenylhydrazine} + \text{RC(O)CH₂C(O)R'} \xrightarrow{\text{H⁺}} \text{1-(2,5-Difluorophenyl)-1H-pyrazole} + \text{H₂O}

Reaction conditions typically involve refluxing in ethanol with catalytic sulfuric acid, followed by crystallization . Yield optimization may require adjusting stoichiometry and temperature .

Diazonium Salt Coupling

Alternative methods utilize diazonium salts derived from 2,5-difluoroaniline. Coupling these salts with β-ketoesters or enolizable ketones can yield pyrazole derivatives :

2,5-DifluoroanilineNaNO₂/HClDiazonium saltβ-ketoester1-(2,5-Difluorophenyl)-1H-pyrazole\text{2,5-Difluoroaniline} \xrightarrow{\text{NaNO₂/HCl}} \text{Diazonium salt} \xrightarrow{\text{β-ketoester}} \text{1-(2,5-Difluorophenyl)-1H-pyrazole}

This method offers regioselectivity but requires stringent temperature control (<0°C during diazotization) .

Comparative Analysis with Analogous Compounds

CompoundStructural FeaturesBiological ActivityReference
1-(2,4-Difluorophenyl)-1H-pyrazole2,4-Difluoro substitutionAntimicrobial, anticancer
1-(3,5-Difluorophenyl)-1H-pyrazoleSymmetric fluorine placementAnti-inflammatory
1-(4-Fluorophenyl)-1H-pyrazoleMonofluoro substitutionModerate COX-2 inhibition

The 2,5-difluoro configuration may offer a balance between electronic effects and steric bulk, optimizing interactions with biological targets compared to other substitution patterns .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies or catalytic asymmetric syntheses could improve yields and enantioselectivity for chiral derivatives .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models is essential for translational applications .

  • Target Identification: Proteomic studies to identify protein targets (e.g., kinases, COX-2) would clarify mechanisms of action .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator